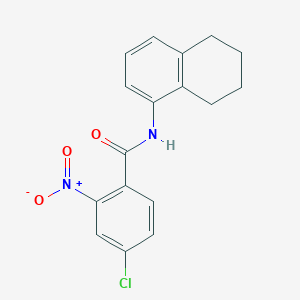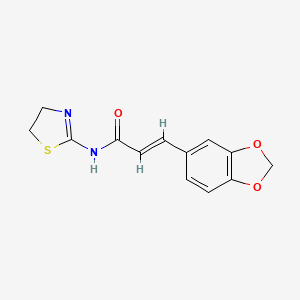![molecular formula C16H16ClNOS B5823130 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including addiction, depression, and anxiety.
作用機序
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine works by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin structure. By inhibiting HDAC activity, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can increase the acetylation of histone proteins, leading to changes in gene expression that are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating anxiety and other aspects of behavior.
実験室実験の利点と制限
One of the main advantages of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine for lab experiments is its high selectivity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its relatively short half-life in vivo, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction, depression, and anxiety. Another area of interest is its potential use in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
合成法
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(2-furyl)-1,3,4-thiadiazole-2-thiol to form the corresponding thioester, which is then reduced with sodium borohydride to form 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
科学的研究の応用
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-6-4-12(5-7-13)14-8-9-15(19-14)16(20)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNESFOIWOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)